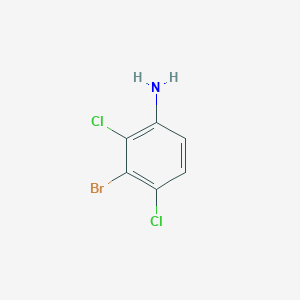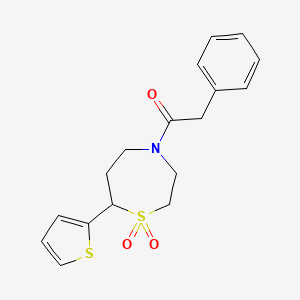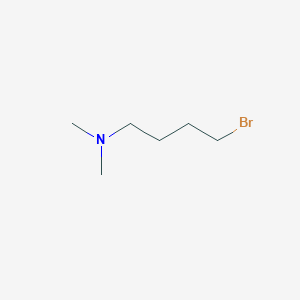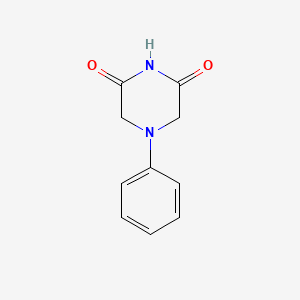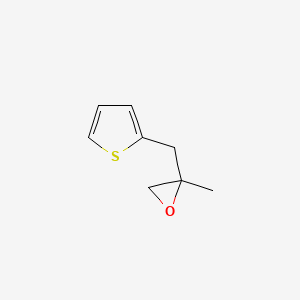![molecular formula C23H24N4O B2368722 1-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-2-(1H-indol-1-yl)ethanone CAS No. 1206985-58-1](/img/structure/B2368722.png)
1-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-2-(1H-indol-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Imidazoles and indoles are both important heterocyclic compounds. Imidazoles are key components to functional molecules that are used in a variety of everyday applications . Indoles, on the other hand, are commonly found in many natural products and pharmaceuticals.
Synthesis Analysis
The synthesis of substituted imidazoles has seen recent advances, with an emphasis on the bonds constructed during the formation of the imidazole . The methodologies used are based around the functional group compatibility of the process and resultant substitution patterns around the ring .Physical And Chemical Properties Analysis
The physical and chemical properties of imidazoles and indoles can also vary widely. For example, the melting point, boiling point, and density can differ significantly depending on the specific compound and its functional groups .Scientific Research Applications
Antimycotic and Antibacterial Applications
- Compounds similar to 1-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-2-(1H-indol-1-yl)ethanone have been investigated for their antimycotic activity. For example, a series of compounds including (benzo[b]thienyl)methyl ethers of 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)-ethanol showed promising antifungal properties (Raga et al., 1992).
- Azole-containing piperazine derivatives, closely related in structure, exhibited significant antibacterial and antifungal activities in vitro (Gan, Fang, & Zhou, 2010).
Neuroprotective Potential
- Certain indole derivatives, which are structurally related, have shown potential as neuroprotective agents. They act as potent ligands of the GluN2B-subunit-containing NMDA receptor and also demonstrate antioxidant properties (Buemi et al., 2013).
Anti-inflammatory Applications
- Similar compounds, such as 1-(4-substituted)-2-(−4-(piperazine-1-yl) bis-thiazole-5-yl) 2-Methyl-4-Nitro-1H-imidazole-1-yl) ethanone, have been synthesized and evaluated for their anti-inflammatory activities. These compounds showed promising results in both in-vitro and in-vivo anti-inflammatory studies (Ahmed, Molvi, & Khan, 2017).
Cancer Research Applications
- Some derivatives of 1H-benzo[d]imidazol have been explored for their potential application in cancer treatment, particularly as anaplastic lymphoma kinase inhibitors (Teffera et al., 2013).
Synthesis and Structural Characterization
- Various research efforts have focused on the synthesis and structural characterization of related compounds. These studies contribute to understanding the properties and potential applications of these compounds in different fields (Zhu et al., 2012).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-[4-(benzimidazol-1-ylmethyl)piperidin-1-yl]-2-indol-1-ylethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O/c28-23(16-26-14-11-19-5-1-3-7-21(19)26)25-12-9-18(10-13-25)15-27-17-24-20-6-2-4-8-22(20)27/h1-8,11,14,17-18H,9-10,12-13,15-16H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDFZELBSDQIARD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C=NC3=CC=CC=C32)C(=O)CN4C=CC5=CC=CC=C54 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-2-(1H-indol-1-yl)ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

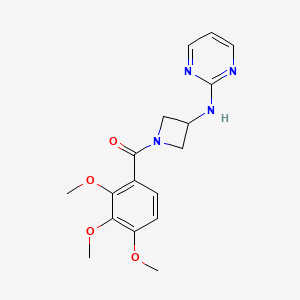

![2,2,2-trifluoro-N-(7-hydroxy-6,7-dihydro-5H-indeno[5,6-d][1,3]dioxol-5-yl)acetamide](/img/structure/B2368643.png)
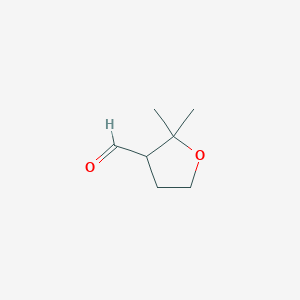
![2-ethyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]butanamide](/img/structure/B2368646.png)
![Methyl 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-1-carboxylate](/img/structure/B2368649.png)
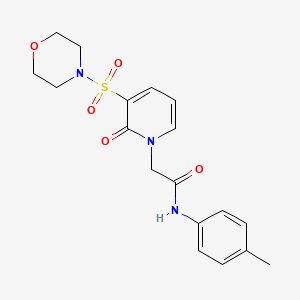
![Ethyl 2-[[2-[1-[2-[(3,5-dimethylbenzoyl)amino]ethyl]indol-3-yl]sulfanylacetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2368651.png)
![(2,4-dimethylphenyl)(6-fluoro-4-(3-fluorophenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)methanone](/img/structure/B2368653.png)
